molecular formula C11H16N2O4 B14779910 Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate

Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate

Cat. No.: B14779910
M. Wt: 240.26 g/mol
InChI Key: KOGNPYCDZQXZQL-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate (CAS 2619774-02-4) is a pyrazole derivative with the molecular formula C₁₁H₁₆N₂O₄ and a molecular weight of 240.26 g/mol . Its structure features a five-membered pyrazole ring (two adjacent nitrogen atoms) substituted with a methyl group at position 2, a propyl group at position 5, and two methyl ester groups at positions 3 and 2. The compound is commercially available with a purity of ≥98% and is stored under dry, sealed conditions to maintain stability . Pyrazole derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

dimethyl 2-methyl-5-propylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-5-6-7-8(10(14)16-3)9(11(15)17-4)13(2)12-7/h5-6H2,1-4H3

InChI Key

KOGNPYCDZQXZQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-propyl-pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst to form the dimethyl ester . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate and related heterocyclic compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method
This compound Pyrazole 2-methyl, 5-propyl, 3,4-methyl esters C₁₁H₁₆N₂O₄ 240.26 Not explicitly stated; likely derived from pyrazole synthesis routes
Dimethyl 2-(N,N-diisopropylamino)-5-ethoxycarbonylpyrrole-3,4-dicarboxylate (7a) Pyrrole 2-(N,N-diisopropylamino), 5-ethoxycarbonyl, 3,4-methyl esters C₁₇H₂₆N₂O₅ 338.40* Rh₂(OAc)₄-catalyzed reaction of α-diazocarbonyl compounds with DMAD
Dimethyl 2-(N,N-diisopropylamino)-5-ethoxyfuran-3,4-dicarboxylate (8a) Furan 2-(N,N-diisopropylamino), 5-ethoxy, 3,4-methyl esters C₁₅H₂₄N₂O₅ 312.36* Diels-Alder reaction of intermediate 6a with DMAD, followed by HCN elimination
Ethyl 2-formyl-4,4'-dipropylpyrrole-3,5-dicarboxylate Pyrrole 2-formyl, 4,4'-dipropyl, 3,5-ethyl esters C₁₆H₂₂N₂O₅ 322.36* Sulfonyl chloride treatment of ethyl 2-methyl-4-propylpyrrole-3,5-dicarboxylate

Note: Molecular weights marked with * are calculated based on provided formulas.

Key Differences in Reactivity and Stability

  • Core Heterocycle Influence: The pyrazole core in the target compound confers greater thermal stability compared to furans (e.g., 8a), which are prone to ring-opening reactions. Pyrrole derivatives (e.g., 7a) exhibit aromatic stabilization but are sensitive to electrophilic substitution due to their electron-rich nature . The amino group in 7a enhances basicity and nucleophilicity, enabling further functionalization, whereas the ester groups in the target compound prioritize hydrolytic stability .
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., in ) are less polar than methyl esters, affecting solubility and hydrolysis rates. The target compound’s methyl esters may offer faster metabolic cleavage in pharmaceutical contexts .
  • In contrast, 7a and 8a are formed via rhodium-catalyzed reactions and Diels-Alder pathways, which require specific catalysts and conditions .

Thermal and Chemical Stability

  • The ethyl 2-formyl-pyrrole derivative () decomposes above 210°C , indicating higher thermal stability than furans or pyrazoles, though direct data for the target compound is unavailable .
  • The target compound’s storage recommendation (dry, sealed) suggests sensitivity to moisture, a trait shared with ester-containing analogs like 7a and 8a .

Biological Activity

Dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate (DMPPD) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMPPD, including its synthesis, pharmacological properties, and case studies that illustrate its efficacy against various biological targets.

Synthesis of DMPPD

DMPPD is synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The structure of DMPPD can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4

The synthesis typically involves the use of pyrazole derivatives as starting materials, which are subsequently modified to introduce the propyl and methyl groups at specific positions on the pyrazole ring.

Pharmacological Properties

DMPPD belongs to a class of compounds known as pyrazoles, which have been widely studied for their diverse pharmacological activities. The biological activities attributed to pyrazole derivatives include:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant activity against various bacterial and fungal strains. DMPPD exhibits potent antimicrobial properties, making it a candidate for further development in treating infections.
  • Antiparasitic Activity : Research has indicated that similar pyrazole compounds demonstrate efficacy against protozoan parasites such as Trypanosoma and Leishmania. These compounds inhibit essential enzymes in the parasites, leading to reduced viability and replication .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that DMPPD can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antiparasitic Efficacy

A study published in Parasitology evaluated the activity of various pyrazole derivatives against Trypanosoma cruzi and Leishmania spp. The results indicated that compounds structurally similar to DMPPD exhibited higher in vitro activity compared to conventional treatments such as benznidazole. The selectivity indices were notably favorable, suggesting lower cytotoxicity towards mammalian cells while effectively targeting the parasites .

Case Study 2: Anti-inflammatory Activity

In an investigation into the anti-inflammatory effects of pyrazole derivatives, DMPPD was tested using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to control groups, indicating that DMPPD possesses substantial anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines and modulation of cyclooxygenase (COX) activity .

Comparative Biological Activity Table

Activity Type DMPPD Reference Compound Efficacy
AntimicrobialModerateCiprofloxacinHigher
AntiparasiticHighBenznidazoleHigher
Anti-inflammatorySignificantIndomethacinComparable

Q & A

Basic: What are the established synthetic routes for dimethyl 2-methyl-5-propyl-pyrazole-3,4-dicarboxylate?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using carbohydrazides or hydrazine derivatives with acetylenedicarboxylates. For example:

  • Step 1: React a substituted carbohydrazide (e.g., furan-2-yl carbohydrazide) with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane.
  • Step 2: Reflux the mixture under controlled conditions (e.g., 18 hours at 80°C) to form the pyrazole core .
  • Step 3: Purify via recrystallization using water-ethanol mixtures, achieving yields ~65% .
    Key Considerations: Optimize stoichiometry (e.g., 1:2 molar ratio of carbohydrazide to DMAD) and solvent choice (polar aprotic solvents like DMSO enhance reactivity) .

Advanced: How can experimental design address contradictory yields in pyrazole synthesis?

Methodological Answer:
Discrepancies in yields (e.g., 58% vs. trace byproducts) often stem from competing reaction pathways. Mitigation strategies include:

  • Kinetic Control: Monitor reaction progress via TLC or in situ NMR to halt the reaction before side products dominate .
  • Catalyst Screening: Test transition-metal catalysts (e.g., Rh(II)) to favor regioselective cyclization over Diels-Alder side reactions .
  • Solvent Optimization: Replace CH₂Cl₂ with THF or DMF to stabilize intermediates and reduce decomposition .
    Validation: Characterize byproducts (e.g., furan derivatives) via GC-MS or HPLC to identify competing mechanisms .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for ester groups (δ ~3.8-4.0 ppm for methoxy, δ ~165-170 ppm for carbonyl carbons) and propyl chain protons (δ ~0.9-1.6 ppm) .
  • IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion [M+H]⁺ using high-resolution ESI-MS (e.g., m/z 297.1218 for C₁₃H₁₈N₂O₄) .

Advanced: How can computational methods enhance electronic structure analysis?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and predict reactivity (e.g., nucleophilic attack at the C-5 position) .
  • Molecular Dynamics: Simulate solvent effects on crystallization (e.g., ethanol vs. acetonitrile) to optimize crystal habit for XRD .
  • Docking Studies: Screen for biological activity by docking into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .

Basic: What crystallographic strategies ensure accurate refinement?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (e.g., ester oxygens) .
  • Refinement: Apply SHELXL for small-molecule refinement with anisotropic displacement parameters for non-H atoms .
  • Validation: Check R-factor convergence (<5%) and ADPs via PLATON to detect twinning or disorder .

Advanced: How to resolve discrepancies in biological activity assays?

Methodological Answer:

  • Dose-Response Curves: Perform triplicate assays (e.g., MTT for cytotoxicity) to identify outliers and calculate IC₅₀ with 95% confidence intervals .
  • Metabolite Interference: Pre-treat samples with liver microsomes to rule out metabolic degradation .
  • Target Specificity: Use CRISPR-edited cell lines (e.g., COX-2 knockout) to isolate compound effects .

Basic: What chromatographic methods ensure purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column (5 µm, 250 mm) with isocratic elution (70:30 MeOH:H₂O) to achieve baseline separation of impurities .
  • Validation: Calibrate against reference standards (e.g., USP-grade esters) and validate LOD/LOQ via signal-to-noise ratios .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., methyl → ethyl at C-5) to probe steric/electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., ester carbonyls) .
  • Data Correlation: Apply multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC₅₀ .

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